1,4-Piperazinedimethanol
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Overview
Description
1,4-Piperazinedimethanol is an organic compound with the molecular formula C6H14N2O2. It is a derivative of piperazine, featuring two hydroxymethyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Piperazinedimethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde. The reaction typically proceeds as follows:
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Reaction with Formaldehyde: : Piperazine is reacted with formaldehyde in the presence of a suitable solvent. The reaction mixture is then subjected to hydrogenation over a metallic hydrogenation catalyst to produce this compound .
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Oxidation of Piperazine-1,4-dimethanol: : Another method involves the oxidation of piperazine-1,4-dimethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a metallic catalyst is often used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces piperazine derivatives.
Substitution: Produces substituted piperazine compounds.
Scientific Research Applications
1,4-Piperazinedimethanol has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, softening agents, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1,4-piperazinedimethanol involves its interaction with various molecular targets. The hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine-1,4-dimethanol: Similar in structure but lacks the additional hydroxymethyl groups.
N,N’-Dimethylolpiperazine: Another derivative of piperazine with different substituents.
Uniqueness
1,4-Piperazinedimethanol is unique due to its dual hydroxymethyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
3312-58-1 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[4-(hydroxymethyl)piperazin-1-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c9-5-7-1-2-8(6-10)4-3-7/h9-10H,1-6H2 |
InChI Key |
NQEQVKVMCQIFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CO)CO |
Origin of Product |
United States |
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